molecular formula C24H16N2O B4713624 2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol

2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol

Cat. No. B4713624
M. Wt: 348.4 g/mol
InChI Key: XJVWAHMGFGUBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, also known as PBQ, is a synthetic compound with potential applications in scientific research. PBQ is a heterocyclic compound that contains both a quinoxaline and a phenol ring. The compound has been synthesized using various methods and has shown promising results in scientific research studies.

Mechanism of Action

2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol binds to the sigma-1 receptor with high affinity and specificity. The binding of this compound to the sigma-1 receptor results in the modulation of various cellular pathways, including calcium signaling, lipid metabolism, and protein folding. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. This compound has also been shown to modulate lipid metabolism and protein folding, which may have implications for the treatment of metabolic and protein folding disorders.

Advantages and Limitations for Lab Experiments

2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has several advantages for use in scientific research, including its high affinity and specificity for the sigma-1 receptor, its ability to modulate various cellular pathways, and its neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in human subjects.

Future Directions

There are several future directions for research on 2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol, including its potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and protein folding disorders. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, research is needed to determine the efficacy of this compound in human subjects and its potential interactions with other drugs.

Scientific Research Applications

2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. This compound has been used as a tool compound to study the sigma-1 receptor and its role in various physiological and pathological conditions.

properties

IUPAC Name

2-(2-phenylbenzo[g]quinoxalin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c27-22-13-7-6-12-19(22)24-23(16-8-2-1-3-9-16)25-20-14-17-10-4-5-11-18(17)15-21(20)26-24/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVWAHMGFGUBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.